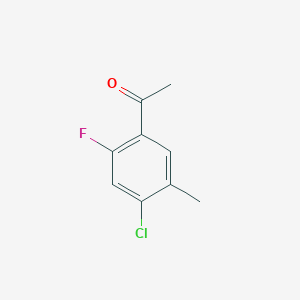

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions under basic conditions, as seen in the synthesis of chalcone derivatives . Another approach is the enantioselective synthesis, which is used to obtain specific enantiomers of a compound, as demonstrated in the synthesis of enantiomerically pure diarylethanes and (S)-(-)-1-(4-fluorophenyl)ethanol . These methods could potentially be adapted for the synthesis of "1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone."

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods and compared with experimental data such as XRD . The stability of these molecules often arises from hyper-conjugative interactions and charge delocalization, which can be analyzed using NBO analysis . These studies provide a framework for predicting the molecular structure of "1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone."

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from molecular electrostatic potential (MEP) studies, which show regions of negative and positive potential that are indicative of sites for electrophilic and nucleophilic attacks, respectively . Additionally, the presence of halogen atoms in the compounds can influence their reactivity in substitution reactions, as seen in the synthesis of polyethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their phase transition temperatures and thermodynamic parameters, have been characterized and can be influenced by the nature of substituents on the aromatic rings . The crystal structure of a related compound has been determined, showing that intramolecular hydrogen bonding and π-π stacking interactions can stabilize the crystal units . These findings can help predict the properties of "1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone."

Case Studies

Case studies of related compounds have shown potential biological activities, such as anti-inflammatory and anti-neoplastic effects . Molecular docking studies suggest that these compounds could exhibit inhibitory activity against various proteins, which could be relevant for the compound of interest if it shares similar structural features .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Novel derivatives of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone have been synthesized and characterized, showing potential for cytotoxic evaluation on various human carcinoma cell lines, such as HeLa, HepG2, and Caco-2. This suggests its relevance in cancer research and therapy (Adimule et al., 2014).

Role in Enantioselective Synthesis

- The compound plays a role in the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in the synthesis of antagonists for the CCR5 chemokine receptor which is protective against HIV infection. This highlights its importance in medicinal chemistry, particularly in the development of antiviral drugs (ChemChemTech, 2022).

Antimicrobial Studies

- Synthesized derivatives involving 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone have demonstrated excellent antimicrobial activities, owing to the presence of chlorine as a substituent on the main nucleus. This indicates its potential application in the development of new antimicrobial agents (Sherekar et al., 2022).

Herbicide Intermediates

- It is also used as an intermediate in the synthesis of herbicides, demonstrating its utility in agricultural chemistry. The synthesis process involves multiple steps, including the treatment of 4-chloro-2-fluoroanisole with various reagents to obtain herbicide intermediates (Zhou Yu, 2002).

Development of Schiff Bases

- Schiff bases have been synthesized using 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, showing notable in vitro antimicrobial activity. This application in synthesizing Schiff bases further extends its role in pharmaceutical and medicinal research (Puthran et al., 2019).

Mecanismo De Acción

Mode of Action

It is known that the compound contains a chloro-fluoro-methylphenyl group, which may interact with various biological targets through electrophilic aromatic substitution .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways .

Pharmacokinetics

As such, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

It is known that the compound is a low-melting solid or semi-solid or liquid, suggesting that it may be sensitive to temperature changes .

Propiedades

IUPAC Name |

1-(4-chloro-2-fluoro-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYPJFRXHUSDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371445 | |

| Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone | |

CAS RN |

177211-26-6 | |

| Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177211-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177211-26-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

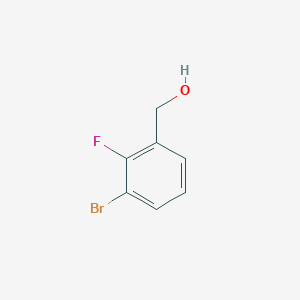

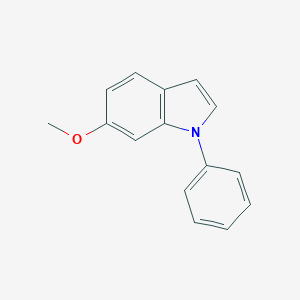

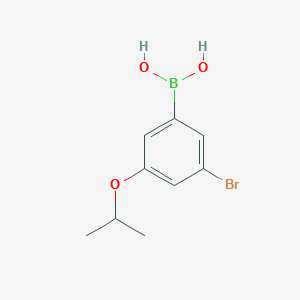

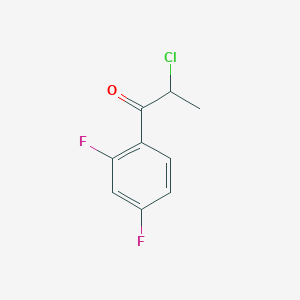

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)